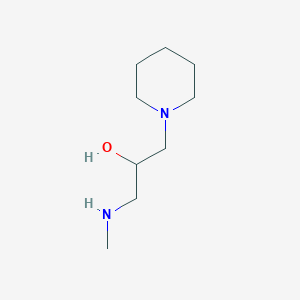

1-(Methylamino)-3-piperidin-1-ylpropan-2-ol

Descripción

Structural and Physicochemical Properties

Molecular Architecture and Functional Group Analysis

The compound’s molecular formula is C₉H₂₀N₂O , with a molecular weight of 172.27 g/mol . Its structure consists of a propan-2-ol backbone substituted with a methylamino group (-NHCH₃) and a piperidin-1-yl moiety. The functional groups include:

- Secondary alcohol : Located at the propanol carbon (C2).

- Secondary amine : From the methylamino group.

- Tertiary amine : Integrated into the piperidine ring.

The SMILES notation CNCC(CN1CCCCC1)O confirms this arrangement. Key structural features include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Hydrogen Bond Donors | 2 (alcohol and amine groups) |

| Hydrogen Bond Acceptors | 3 (oxygen and nitrogen atoms) |

| Rotatable Bonds | 4 |

The piperidine ring adopts a chair conformation, minimizing steric strain. The methylamino group introduces electronic effects, influencing reactivity and solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is unavailable, analogous β-amino alcohols exhibit characteristic shifts:

| Proton Environment | Expected δ (¹H NMR) | ¹³C NMR δ |

|---|---|---|

| Methylamino (-NHCH₃) | 2.5–3.0 ppm (s) | 35–40 ppm |

| Piperidine protons | 1.5–3.5 ppm (m) | 25–50 ppm |

| Propanol (-CH(OH)-) | 1.5–2.0 ppm (m) | 65–75 ppm |

| Piperidine nitrogen | Not observable | 45–55 ppm |

The propanol’s hydroxyl proton may appear as a broad singlet at δ 1.5–2.0 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions are hypothesized as:

| Functional Group | Wavenumber Range (cm⁻¹) |

|---|---|

| N–H (amine) | 3300–3500 |

| O–H (alcohol) | 3200–3600 |

| C–O (alcohol) | 1050–1250 |

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is expected at m/z 172.1575 Da (exact mass). Fragmentation may involve cleavage of the piperidine ring or loss of the methylamino group.

Thermodynamic Properties

Melting and Boiling Points

No experimental data is available, but trends from related compounds suggest:

| Property | Estimated Range | Basis |

|---|---|---|

| Melting Point | 100–150°C | Comparable to β-amino alcohols |

| Boiling Point | 200–250°C | Analogous to piperidine derivatives |

Solubility

The compound’s logP (XLogP3-AA) of 0.1 indicates moderate lipophilicity. Solubility is anticipated in polar aprotic solvents (e.g., DMSO, DMF) and limited in water due to competing hydrophilic (alcohol) and lipophilic (piperidine) groups.

Stereochemical Considerations and Conformational Isomerism

Chiral Centers

The propanol carbon (C2) is a chiral center, enabling two enantiomers :

| Enantiomer | Configuration | Potential Applications |

|---|---|---|

| R | (R)-configuration |

Propiedades

IUPAC Name |

1-(methylamino)-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10-7-9(12)8-11-5-3-2-4-6-11/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNOZELSVWQJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Piperidine Ring

The piperidine ring is a six-membered nitrogen-containing heterocycle that can be synthesized via cyclization reactions starting from appropriate precursors such as amino alcohols or halogenated intermediates. Common methods include:

- Intramolecular nucleophilic substitution: where an amino group attacks a suitable leaving group within the same molecule to form the ring.

- Reductive amination: cyclization of open-chain precursors with aldehydes or ketones under reducing conditions to form the saturated ring.

These methods are optimized to yield the piperidine core with high regio- and stereoselectivity, depending on the substituents present.

Introduction of the Methylamino Group

The methylamino substituent is typically introduced via:

- Reductive amination: reacting the appropriate ketone or aldehyde intermediate with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.

- Nucleophilic substitution: where a methylamino group displaces a suitable leaving group on a precursor molecule.

This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Attachment of the Propanol Chain

The propanol side chain is attached through:

- Nucleophilic substitution: where a hydroxyl-containing side chain is introduced onto the piperidine ring or its precursor.

- Epoxide ring opening: using piperidine derivatives to open an epoxide ring yielding the propanol moiety attached to the nitrogen.

This step often involves regioselective ring opening or substitution to ensure the correct positioning of the hydroxyl group on the propanol chain.

Industrial Production Methods

Industrial synthesis focuses on optimizing the above steps to maximize yield, purity, and cost-effectiveness. Key features include:

- Use of catalysts to enhance reaction rates and selectivity.

- Controlled temperature and pH to minimize side products.

- Purification techniques such as crystallization, distillation, or chromatography to isolate the desired compound.

- Scale-up considerations to maintain reproducibility and safety.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation | Cyclization of amino alcohol or halide | Formation of piperidine heterocycle |

| 2 | Methylamino introduction | Reductive amination with methylamine | Introduction of methylamino substituent |

| 3 | Propanol chain attachment | Nucleophilic substitution or epoxide opening | Attachment of 2-hydroxypropyl side chain |

Detailed Research Findings

- The cyclization step is critical for ring closure and can be influenced by the nature of leaving groups and solvents used. For example, polar aprotic solvents favor nucleophilic substitution leading to piperidine formation.

- Reductive amination is the preferred method for methylamino group introduction due to its mild conditions and high selectivity, avoiding harsh alkylation side reactions.

- The attachment of the propanol chain often utilizes epoxide intermediates, where regioselective ring opening by the piperidine nitrogen yields the desired 1-(methylamino)-3-piperidin-1-ylpropan-2-ol structure.

- Industrial processes optimize these steps with catalysts such as palladium or nickel for hydrogenation and employ chromatographic purification to achieve pharmaceutical-grade purity.

Notes on Stereochemistry and Purity

- The compound contains chiral centers, particularly at the propanol moiety; stereochemical control during synthesis is crucial for biological activity.

- Enantioselective catalysts or chiral auxiliaries may be employed to obtain the desired stereoisomer.

- Purification methods such as chiral chromatography or recrystallization are used to enhance enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(Methylamino)-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines.

Substitution: The methylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines.

Aplicaciones Científicas De Investigación

1-(Methylamino)-3-piperidin-1-ylpropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(Methylamino)-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target. For example, in neurological research, it may interact with neurotransmitter receptors, modulating their signaling pathways.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Piperidine vs. Aromatic Substitutions : Piperidine-containing analogs (e.g., CAS 100794-31-8) exhibit tailored lipophilicity and steric profiles, making them viable candidates for drug development targeting lipid-rich environments .

- Functional Group Effects : The alcohol-to-ketone transition in 3-MMC underscores the importance of functional groups in determining pharmacological behavior, with ketones favoring CNS stimulation .

- Heterocyclic Influence : Thiophene and phenyl groups modulate electronic properties and receptor interactions, suggesting avenues for optimizing binding affinity or metabolic stability .

Actividad Biológica

1-(Methylamino)-3-piperidin-1-ylpropan-2-ol, commonly referred to as MPPP, is an organic compound with significant biological activity primarily due to its interaction with cholinergic receptors. Its structure includes a piperidine ring and a methylamino group, contributing to its pharmacological properties. This compound has garnered attention in medicinal chemistry and pharmacology for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MPPP is C₁₀H₂₂N₂O. It is characterized by a secondary alcohol group and is soluble in various organic solvents, such as ethanol and ether, facilitating its use in synthetic pathways.

Interaction with Cholinergic Receptors

MPPP acts as a competitive antagonist of acetylcholine at cholinergic receptors, particularly within the corpus striatum. This antagonistic action can significantly influence neurotransmitter balance in the brain, potentially affecting neurological functions and conditions such as schizophrenia and other neuropsychiatric disorders.

Anticancer Potential

Research indicates that piperidine derivatives, including MPPP, may have roles in drug design aimed at specific DNA sequences, making them candidates for developing novel anticancer agents. A study highlighted that certain piperidine derivatives exhibited cytotoxicity and induced apoptosis in hypopharyngeal tumor cells, demonstrating better efficacy than traditional drugs like bleomycin .

The biological activity of MPPP is largely attributed to its structural features that allow it to bind effectively to cholinergic receptors. The compound's binding affinity influences various physiological responses, including cell proliferation and resistance to apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis of MPPP with structurally similar compounds reveals unique features that distinguish it from others in its class:

| Compound Name | Unique Features |

|---|---|

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Contains a thiophenyl group; used in antidepressants |

| 4-(Methylamino)-piperidine | Lacks the propanol side chain; primarily studied for analgesic properties |

| 3-(Dimethylamino)-1-(phenyl)propan-2-ol | Features dimethylamino; explored for antidepressant effects |

MPPP's specific interaction profile with cholinergic receptors may offer unique therapeutic benefits not observed in other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of MPPP:

- Neurotransmitter Modulation : Research has shown that MPPP can modulate neurotransmission pathways, impacting conditions such as schizophrenia. The binding affinity studies indicate its potential role in therapeutic applications targeting cholinergic dysfunctions.

- Anticancer Activity : In vitro studies demonstrated that MPPP derivatives could induce apoptosis in cancer cell lines. The mechanism involves targeting specific DNA sequences crucial for cancer cell survival .

- Cholinesterase Inhibition : Some derivatives related to MPPP have been studied for their ability to inhibit cholinesterase enzymes, which could be beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine .

Q & A

Q. What are the recommended synthetic routes for 1-(methylamino)-3-piperidin-1-ylpropan-2-ol, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves coupling a piperidine derivative with a propanolamine precursor. For example, using 3-chloropropan-2-ol and methylamine in the presence of a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with HOBt (hydroxybenzotriazole) as an activator in anhydrous DMF, followed by purification via column chromatography . Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to halide), inert atmosphere, and monitoring by TLC or LC-MS to terminate the reaction at peak conversion.

Q. How can the structural integrity of 1-(methylamino)-3-piperidin-1-ylpropan-2-ol be confirmed experimentally?

Combine spectroscopic and crystallographic methods:

- NMR : Verify proton environments (e.g., δ 2.3–3.1 ppm for piperidine protons, δ 1.2–1.5 ppm for methylamino groups) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, ensuring bond lengths (C-N ~1.45 Å) and angles align with DFT calculations .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.2) .

Q. What solvent systems are optimal for enhancing the solubility of this compound in biological assays?

The hydrochloride salt form improves aqueous solubility. Use polar aprotic solvents (e.g., DMSO for stock solutions) diluted in PBS (pH 7.4) for in vitro studies. For hydrophobic environments (e.g., membrane permeability assays), employ co-solvents like ethanol (≤5% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral resolution?

- Chiral chromatography : Use a Chiralpak® IA column with hexane:isopropanol (85:15) mobile phase; monitor elution times for (R)- and (S)-enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with reference data to confirm absolute configuration .

- Crystallographic refinement : Assign Flack parameters (e.g., Flack x ≈ 0.02) to validate enantiopurity in single crystals .

Q. What mechanistic insights explain the compound’s activity in receptor-binding studies, and how can structure-activity relationships (SAR) be explored?

- Molecular docking : Simulate binding to piperidine-sensitive targets (e.g., sigma-1 receptors) using AutoDock Vina. Key interactions include hydrogen bonding between the propanol hydroxyl and Asp126, and hydrophobic contacts with piperidine .

- SAR modifications : Replace the methylamino group with bulkier substituents (e.g., isopropyl) to assess steric effects on affinity. Compare IC₅₀ values in competitive binding assays .

Q. How can impurities or degradation products be identified and quantified in batch samples?

- HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate impurities. Major degradation products (e.g., oxidized piperidine derivatives) appear as later-eluting peaks .

- Forced degradation studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions. Track degradation kinetics via peak area reduction in chromatograms .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

- Polymorph isolation : Use solvent evaporation (e.g., acetone/water) to obtain Form I (monoclinic P2₁/c) and Form II (orthorhombic Pbca).

- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to refine overlapping diffraction patterns .

- Thermal analysis : DSC (differential scanning calorimetry) identifies polymorphic transitions (e.g., endothermic peaks at 148°C for Form I vs. 155°C for Form II) .

Methodological Notes

- Data contradiction resolution : Cross-validate NMR and X-ray results when bond angles deviate >2° from computational models; recalibrate refinement parameters .

- Biological assay optimization : Pre-incubate the compound with serum albumin (1% w/v) to account for protein binding in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.